The Pharmacophore Paradigm: Structural and Mechanistic Role of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in Targeted Drug Discovery
The Pharmacophore Paradigm: Structural and Mechanistic Role of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in Targeted Drug Discovery
Executive Summary
When investigating the "mechanism of action" of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS 1019558-02-1), it is critical to establish a fundamental paradigm in medicinal chemistry: this compound is not a standalone active pharmaceutical ingredient (API)[1]. Rather, it is a highly specialized, sterically hindered secondary amine building block (pharmacophore) utilized in the rational design of complex targeted therapeutics[2]. Its true mechanism of action is realized through its structural integration into larger inhibitor scaffolds, where it dictates target binding affinity, metabolic stability, and spatial geometry across multiple disease pathways, including lipid metabolism[3], epigenetics[4], and Wnt signaling[5].
This technical guide deconstructs the physicochemical causality behind this pharmacophore and provides self-validating protocols for its incorporation and evaluation in drug discovery workflows.
Structure-Activity Relationship (SAR) & Physicochemical Profile
The utility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine stems from the synergistic effects of its two primary functional groups. As an application scientist, selecting this specific amine is a deliberate choice to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.
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The 2-Fluorobenzyl Moiety: The introduction of a fluorine atom at the ortho position serves a dual purpose. First, it acts as a metabolic shield, sterically and electronically hindering cytochrome P450-mediated oxidation at the vulnerable benzylic position. Second, the highly electronegative fluorine participates in multipolar interactions and halogen bonding within the hydrophobic pockets of target proteins, anchoring the inhibitor in place.
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The 1-Cyclopropylethyl Moiety: This group introduces a chiral center (often utilized in its enantiopure (R) or (S) configurations) and significant steric bulk. The cyclopropyl ring provides rigid conformational restriction, forcing the resulting amide into a specific 3D orientation that maximizes complementary fit within a target's active site, thereby driving exquisite kinase or transferase selectivity.
Table 1: Physicochemical Properties & Drug Design Rationale
| Property | Value | Rationale for Drug Design |
| Molecular Weight | 193.26 g/mol | Low MW allows for incorporation into larger scaffolds without exceeding Lipinski's Rule of 5. |
| cLogP (est.) | ~2.8 | Highly lipophilic; excellent for displacing water molecules in deep hydrophobic pockets. |
| Hydrogen Bond Donors | 1 (as amine) | Converted to 0 upon amide coupling, increasing membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Fluorine) | Weak acceptor; primarily utilized for halogen bonding or tuning local electronics. |
| Topological Polar Surface Area | 12.03 Ų | Exceptionally low TPSA promotes high cellular permeability and blood-brain barrier (BBB) penetration. |
Primary Mechanisms of Action (Target Pathways Modulated)
Once coupled to a core scaffold (typically via an amide linkage), this pharmacophore acts as the "key" that unlocks specific inhibitory mechanisms across several high-value therapeutic targets.
A. Lipid Metabolism via DGAT2 Inhibition
Diacylglycerol O-acyltransferase 2 (DGAT2) is a terminal enzyme in triglyceride synthesis and a primary target for Non-Alcoholic Steatohepatitis (NASH). Inhibitors utilizing this amine (coupled to tetrahydroindazole cores) rely on the lipophilic 2-fluorobenzyl group to penetrate the endoplasmic reticulum (ER) membrane where DGAT2 resides, directly blocking the acylation of diacylglycerol[3].
B. Epigenetic Modulation via p300/CBP HAT Inhibition
Histone Acetyltransferases (HATs) like p300/CBP regulate gene expression by acetylating histone tails. Spirocyclic HAT inhibitors incorporate this amine to occupy the acetyl-CoA binding pocket[4]. The steric bulk of the 1-cyclopropylethyl group prevents off-target binding to other epigenetic readers, effectively silencing oncogenic transcription.
C. Wnt/β-Catenin Signaling via Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are PARP enzymes that degrade Axin, a negative regulator of the Wnt pathway. When incorporated into pyrimidinone scaffolds, the amine fragment anchors the inhibitor into the induced hydrophobic pocket adjacent to the NAD+ binding site, stabilizing Axin and halting β-catenin-mediated tumor proliferation[5].
Fig 1. Integration of the amine pharmacophore into target-specific therapeutic scaffolds.
Table 2: Target Pathways Modulated by Derived Inhibitors
| Target Enzyme | Disease Indication | Role of the Amine Pharmacophore | Source |
| DGAT2 | NASH / Hepatic Steatosis | Provides lipophilicity required to penetrate the ER membrane. | US20240140938A1 |
| p300/CBP (HAT) | Oncology | Occupies the acetyl-CoA pocket; chiral center dictates binding pose. | WO2016044770A1 |
| Tankyrase 1/2 | Fibrosis / Cancer | Anchors the inhibitor in the induced pocket adjacent to the NAD+ site. | WO2013012723A1 |
| Janus Kinase (JAK) | Rheumatoid Arthritis | Modulates basicity and enhances kinase domain hinge-binding. | US9493441B2 |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address the specific chemical and biological challenges associated with this pharmacophore.
Protocol 1: Sterically Hindered Amide Coupling (Synthesis Workflow)
Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) frequently fail when applied to (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine due to the severe steric hindrance imposed by the alpha-branched cyclopropyl group. HATU is mandated because its 7-azabenzotriazole leaving group is highly reactive, facilitating nucleophilic attack even by hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competition for the activated ester.
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.
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Amine Addition: Add (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1.1 eq) slowly to the reaction mixture.
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Self-Validation (Reaction Monitoring): At t=1 hour and t=4 hours, extract a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The reaction is validated when the mass of the activated ester disappears and the target amide mass constitutes >95% of the total ion chromatogram (TIC).
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Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.
Fig 2. Self-validating HATU-mediated amide coupling workflow for sterically hindered amines.
Protocol 2: In Vitro Biochemical Validation (p300 HAT Activity Assay)
Causality: To validate that the synthesized compound successfully utilizes the amine pharmacophore to block the acetyl-CoA pocket, a fluorometric acetyltransferase assay is employed. The assay measures the production of Coenzyme A (CoASH), a byproduct of histone acetylation, using a thiol-reactive fluorophore (CPM).
Step-by-Step Methodology:
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Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 0.1 mM EDTA, 0.01% Triton X-100).
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Enzyme/Inhibitor Incubation: Incubate recombinant p300 catalytic domain (5 nM) with varying concentrations of the synthesized inhibitor (10-point dose-response curve, 10 µM to 0.5 nM) for 30 minutes at room temperature.
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Reaction Initiation: Add Acetyl-CoA (10 µM) and Histone H3 peptide substrate (50 µM) to initiate the reaction. Incubate for 60 minutes at 30°C.
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Detection: Add CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) to react with the generated CoASH.
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Self-Validation (Controls): Read fluorescence (Ex 392 nm / Em 482 nm). The assay is self-validating if the "No Enzyme" negative control shows baseline fluorescence, and the reference compound (e.g., C646) yields an IC50 within historical ranges (approx. 1.6 µM).
References
- Bao et al. (2024).Preparation of tetrahydroindazole derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors.
- Spirocyclic HAT Inhibitors and Methods for Their Use.
- Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.
- Acyclic cyanoethylpyrazoles as janus kinase inhibitors.
Sources
- 1. CAS:1019558-02-1(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine-毕得医药 [bidepharm.com]
- 2. CAS:1019558-02-1(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine-毕得医药 [bidepharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use - Google Patents [patents.google.com]
- 5. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]
Figure 1: 2D Structure of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.
